3'-dehydro-ATP

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

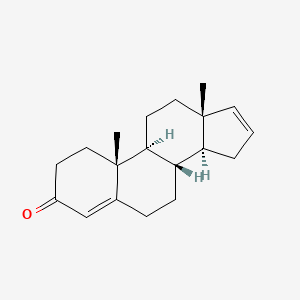

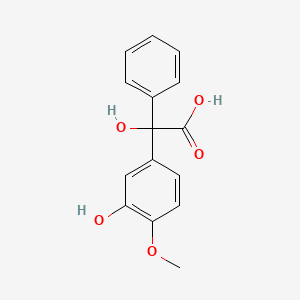

3'-dehydro-ATP is a ribonucleotide that is the 3'-dehydro derivative of adenosine 5'-triphosphate. It is a ribonucleotide and a secondary alpha-hydroxy ketone. It derives from an ATP.

Scientific Research Applications

Bioenergetic Studies

3'-dehydro-ATP is used in bioenergetic studies to understand cellular energy dynamics and mitochondrial function. It serves as a tool to probe the mechanisms of ATP synthesis and hydrolysis, essential for cellular metabolism and energy provision. For instance, the role of ATP in driving various cellular processes, including gene expression, metabolism, and transport, is well-documented in the literature. The study by De Col et al. (2017) highlights ATP's critical role in plant growth and development, driven by light energy captured through photosynthesis. This research underlines the importance of ATP as a universal cellular energy cofactor fueling all life processes, with 3'-dehydro-ATP potentially serving as a valuable analog in such studies (De Col et al., 2017).

Enzymology and Metabolic Pathways

In enzymology, 3'-dehydro-ATP is used to study the kinetics and mechanisms of enzymes involved in ATP-dependent reactions. It helps in understanding how enzymes interact with ATP and how alterations in ATP structure, such as the removal of a hydroxyl group to form 3'-dehydro-ATP, affect enzyme function and metabolic pathways. The work by Chatterjee et al. (2005) on lacticin 481 synthetase is an example, where the enzyme's ability to catalyze the ATP-dependent conversion of peptides to thioether antibiotics is explored. This study provides insights into the enzyme's bifunctional nature, capable of dehydrating Ser/Thr residues and catalyzing Cys residues' addition to dehydro residues in a regio- and stereoselective process (Chatterjee et al., 2005).

Fluorescent Probes and Sensors

The development of fluorescent probes and sensors utilizing 3'-dehydro-ATP analogs allows for the real-time monitoring of ATP levels in live cells and tissues. This application is crucial for understanding ATP dynamics in various physiological and pathological conditions. For example, the genetically encoded sensor for imaging cytosolic and cell surface ATP developed by Lobas et al. (2018) showcases the potential of using ATP analogs in constructing sensors that respond to ATP concentrations in biological systems. Such sensors can be targeted to specific cell types and sub-cellular compartments, providing valuable insights into the energy status of cells (Lobas et al., 2018).

properties

Product Name |

3'-dehydro-ATP |

|---|---|

Molecular Formula |

C10H14N5O13P3 |

Molecular Weight |

505.17 g/mol |

IUPAC Name |

[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-oxooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H14N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,7,10,17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,7-,10-/m1/s1 |

InChI Key |

DWVQEFBZTUVQKH-XMRAEQSQSA-N |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H](C(=O)[C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(=O)C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(=O)C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[3,6-bis(ethylamino)-2,7-dimethyl-9H-xanthen-9-yl]benzoate](/img/structure/B1221386.png)

![4-[(4-benzylpiperazin-1-yl)acetyl]-9-hydroxy-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B1221388.png)

![5-chloro-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde](/img/structure/B1221395.png)

![cis-2,3-dihydro-3-[(4-methylpiperazinyl)methyl]-2-phenyl-1,5-benzothiazepin-4(5H)-one](/img/structure/B1221397.png)

![(1Bs,4s,7ar,7br,8r,9r)-9a-(acetyloxy)-3-[(acetyloxy)methyl]-4,7b-dihydroxy-1,1,6,8-tetramethyl-5-oxo-1a,1b,4,4a,5,7a,7b,8,9,9a-decahydro-1h-cyclopropa[3,4]benzo[1,2-e]azulen-9-yl 12-({[5-(dimethylamino)naphthalen-1-yl]sulfonyl}amino)dodecanoate](/img/structure/B1221402.png)

![3-[7-(2-Ethoxy-3-hexadecoxypropoxy)heptyl]-1,3-thiazol-3-ium](/img/structure/B1221403.png)

![4-amino-1-pent-3-ynyl-N-prop-2-enylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1221405.png)